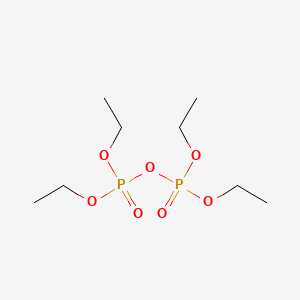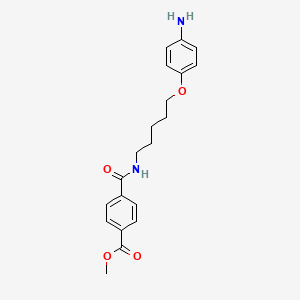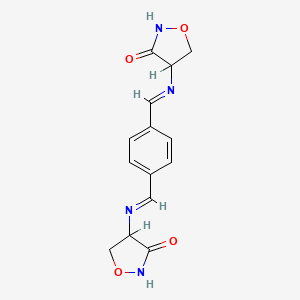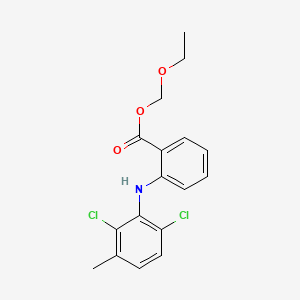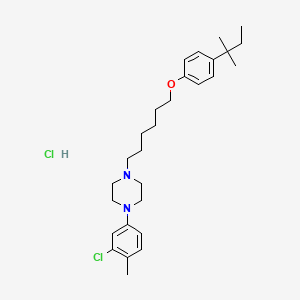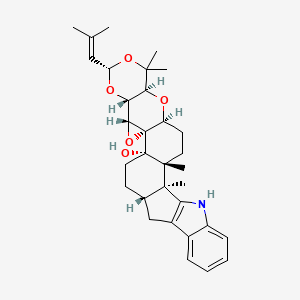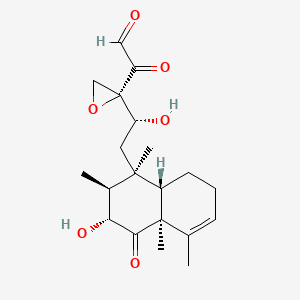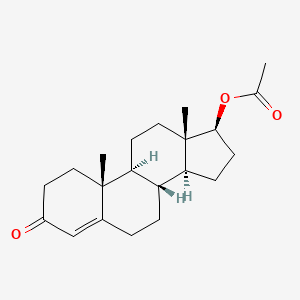
Tolfenpyrad
Vue d'ensemble
Description
Le Tolfenpyrad est un insecticide et acaricide à base de pyrazole développé par Mitsubishi Chemical Corporation. Il est principalement utilisé pour lutter contre une large gamme de ravageurs dans diverses cultures, y compris les légumes, les fruits et les plants de thé. Le this compound agit en inhibant la chaîne de transport des électrons mitochondriale, perturbant ainsi le métabolisme énergétique des organismes cibles .
Applications De Recherche Scientifique
Tolfenpyrad has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of pyrazole-based insecticides.
Biology: Investigated for its effects on various insect species and its potential as a tool for pest management.
Medicine: Explored for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Utilized in agricultural practices to protect crops from pests, thereby improving yield and quality
Mécanisme D'action
Target of Action
Tolfenpyrad, a pyrazolamide insecticide and acaricide, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain , a key component of cellular respiration . In addition, this compound has been found to uniquely target Francisella , a genus of pathogenic bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the respiratory electron transport chain . By inhibiting complex I, this compound disrupts the normal flow of electrons, leading to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy. In Francisella, point mutations in two genes, osrR (a transcriptional regulator) and nuoM (a subunit of the electron transport chain), confer resistance to this compound .
Result of Action
The primary result of this compound’s action is the death of the pest organism due to energy depletion . It also induces an oxidative stress response, leading to rapid clearance of the bacteria from certain environments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound is used worldwide as a pesticide, suggesting that it is effective in a variety of environmental conditions .
Analyse Biochimique
Biochemical Properties
Tolfenpyrad interacts with the mitochondrial electron transport system, specifically inhibiting complex I . This interaction disrupts the normal biochemical reactions within the pests, leading to their elimination .
Cellular Effects
This compound’s primary cellular effect is the inhibition of complex I of the respiratory electron transport chain in the mitochondria . This disruption of cellular respiration leads to the death of the pest organism . In addition, this compound has been found to have antibiotic activity against Francisella, a bacterial genus .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of complex I in the mitochondrial respiratory electron transport chain . This inhibition disrupts the normal flow of electrons, leading to a halt in the production of ATP, the energy currency of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, plasma concentrations of this compound reached maximum levels 8–12 hours after administration, demonstrating a biphasic elimination .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, the lowest observed adverse effect level (LOAEL) in rats was found to be 0.56 mg/kg body weight per day .
Metabolic Pathways
This compound is involved in several metabolic pathways. The main metabolic pathways of this compound in rats include the oxidation of the methyl group on the tolyloxy ring and hydroxylation followed by dehydration at the ethyl group on the pyrazole ring .
Transport and Distribution
This compound is widely distributed in the tissues, with higher concentrations found in the liver, kidney, bone marrow, and brown fat . It is absorbed at least 58% of the dose, with excretion of radioactivity in urine (2–3%) and bile (51–70%), and residual radioactivity in the carcass (5–11%) 48 hours after dosing .
Subcellular Localization
Given its mode of action, it can be inferred that this compound likely localizes to the mitochondria where it inhibits complex I of the electron transport chain .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du Tolfenpyrad implique plusieurs étapes clés :
Matières Premières : Les principales matières premières sont l'acide 1-méthyl-3-éthyl-4-chloro-5-pyrazole carboxylique et la 4-(4-méthylphénoxy)benzylamine.
Réaction de Mitsunobu : Ces matières premières subissent une réaction de Mitsunobu dans un solvant organique à température ambiante, facilitée par un composé de coordination de phosphine et un réactif azoïque.
Réaction d'Acylation : Le mélange est ensuite soumis à une réaction d'acylation pour obtenir le chlorure de 4-chloro-3-éthyl-1-méthyl-5-pyrazole formyle.
Réaction de Condensation : Le chlorure de formyle est ensuite condensé avec la 4-(4-méthylphénoxy)benzylamine, suivi d'un refroidissement et d'un chauffage à température ambiante.
Méthodes de Production Industrielle : La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement isolé et purifié par chromatographie sur colonne et techniques de séchage .
Types de Réactions :
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.
Réduction : Les réactions de réduction peuvent se produire dans des conditions spécifiques, impliquant souvent des agents réducteurs comme le borohydrure de sodium.
Substitution : Le this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Réactifs et Conditions Communs :
Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents Réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants : Solvants organiques comme le diméthylbenzène, l'éthanol.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du this compound .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle dans les études d'insecticides à base de pyrazole.
Biologie : Investigué pour ses effets sur diverses espèces d'insectes et son potentiel en tant qu'outil de lutte antiparasitaire.
Médecine : Exploré pour son utilisation potentielle dans la lutte contre les maladies à transmission vectorielle en ciblant les vecteurs d'insectes.
Industrie : Utilisé dans les pratiques agricoles pour protéger les cultures contre les ravageurs, améliorant ainsi le rendement et la qualité
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant le complexe I de la chaîne de transport d'électrons respiratoire mitochondriale. Cette inhibition perturbe le processus de transport d'électrons, conduisant à une réduction de la production d'ATP et provoquant finalement la mort de l'organisme cible. La cible moléculaire primaire est le complexe I mitochondrial, qui est crucial pour le métabolisme énergétique .
Composés Similaires :
- Fénazaquin
- Pyridabène
- Fenpyroximate
Comparaison : Le this compound, comme le Fénazaquin, le Pyridabène et le Fenpyroximate, inhibe le complexe I mitochondrial. Le this compound est unique par son activité à large spectre et son efficacité contre les ravageurs résistants aux autres classes d'insecticides, telles que les carbamates et les organophosphorés. Cela en fait un outil précieux dans les stratégies de lutte intégrée contre les ravageurs .
Comparaison Avec Des Composés Similaires
- Fenazaquin
- Pyridaben
- Fenpyroximate
Comparison: Tolfenpyrad, like Fenazaquin, Pyridaben, and Fenpyroximate, inhibits mitochondrial complex I. this compound is unique in its broad-spectrum activity and effectiveness against pests resistant to other classes of insecticides, such as carbamates and organophosphates. This makes it a valuable tool in integrated pest management strategies .
Propriétés
IUPAC Name |
4-chloro-5-ethyl-2-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-4-18-19(22)20(25(3)24-18)21(26)23-13-15-7-11-17(12-8-15)27-16-9-5-14(2)6-10-16/h5-12H,4,13H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALTCMYPARVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057952 | |
| Record name | Tolfenpyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129558-76-5 | |
| Record name | Tolfenpyrad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129558-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolfenpyrad [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129558765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolfenpyrad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxamide, 4-chloro-3-ethyl-1-methyl-N-[[4-(4-methylphenoxy)phenyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLFENPYRAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OHA74571QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



